molecular formula C12H26O2Si B11874504 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 261633-45-8

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B11874504
CAS No.: 261633-45-8
M. Wt: 230.42 g/mol
InChI Key: YPXHYWAGAHVDOR-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a silyl-protected alcohol with a hydroxyl group at position 3 and a tert-butyldimethylsilyl (TBS) ether group at position 1 of a 5-hexenol backbone. Its molecular formula is C₁₃H₂₆O₂Si, with a molecular weight of 242.43 g/mol . The TBS group enhances steric protection and hydrolytic stability, making it valuable in multi-step organic syntheses.

Properties

CAS No.

261633-45-8

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxyhex-5-en-3-ol

InChI

InChI=1S/C12H26O2Si/c1-7-8-11(13)9-10-14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3

InChI Key

YPXHYWAGAHVDOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(CC=C)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 5-Hexen-3-ol (CAS 688-99-3) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

  • Base Addition : 2,6-Lutidine (2–3 equivalents) is added to scavenge triflic acid (HOTf) generated during the reaction.

  • Silylation : TBDMS-OTf (1.1 equivalents) is introduced dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

  • Workup : The reaction is quenched with saturated aqueous NaHCO₃, extracted with DCM, dried over MgSO₄, and purified via silica gel chromatography to yield the silyl ether.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center of TBDMS-OTf. Lutidine neutralizes the triflic acid byproduct, preventing acid-catalyzed side reactions such as alkene isomerization.

Silylation Using TBDMS Chloride and Imidazole

An alternative method employs tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as the base. While less reactive than TBDMS-OTf, this method is cost-effective and suitable for less sterically hindered substrates.

Reaction Protocol

  • Substrate Activation : 5-Hexen-3-ol is dissolved in DMF or THF, followed by the addition of imidazole (3–4 equivalents).

  • Silylation : TBDMS-Cl (1.2 equivalents) is added, and the mixture is stirred at 25°C for 12–24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with water, dried, and purified via distillation or chromatography.

Comparative Analysis

  • Reactivity : TBDMS-OTf achieves >90% conversion within 6 hours, whereas TBDMS-Cl requires prolonged reaction times.

  • Steric Effects : TBDMS-OTf is preferred for sterically hindered alcohols due to its stronger electrophilicity.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances the nucleophilicity of the hydroxyl group but may complicate purification.

  • Non-Polar Solvents : DCM or THF minimizes side reactions but slows TBDMS-Cl-mediated silylation.

Temperature Control

  • Low Temperatures (0°C) : Mitigate exothermic side reactions during TBDMS-OTf addition.

  • Room Temperature : Sufficient for TBDMS-Cl in DMF.

Analytical Characterization

Key spectroscopic data for the product include:

  • ¹H NMR : δ 0.08 (s, 6H, Si(CH₃)₂), 0.89 (s, 9H, C(CH₃)₃), 5.75–5.85 (m, 1H, CH₂=CH).

  • ¹³C NMR : δ 18.2 (SiC(CH₃)₃), 25.8 (Si(CH₃)₂), 115.6 (CH₂=CH).

  • IR : 1250 cm⁻¹ (Si–C), 835 cm⁻¹ (Si–O–C).

Data Summary

MethodReagentsSolventTemperatureTime (h)Yield*
TBDMS-OTf / LutidineTBDMS-OTf, 2,6-lutidineDCM/THF0°C → 25°C4–6High
TBDMS-Cl / ImidazoleTBDMS-Cl, imidazoleDMF/THF25°C12–24Moderate

*Yields inferred from analogous reactions in .

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBS group.

Major Products Formed

    Oxidation: Formation of hex-5-en-3-one.

    Reduction: Formation of hex-5-en-3-ol.

    Substitution: Formation of hex-5-en-3-ol after deprotection.

Scientific Research Applications

Organic Synthesis

5-Hexen-3-ol serves as an important intermediate in the synthesis of complex organic molecules. Its hydroxyl group can be protected using the tert-butyldimethylsilyl (TBS) group, which allows selective reactions at other functional sites within the molecule. This property is particularly valuable in multi-step organic synthesis processes.

Biological Studies

The compound is utilized in biological research to investigate enzyme mechanisms and metabolic pathways. Its structural features make it suitable for studying interactions with biological macromolecules.

Pharmaceutical Development

In medicinal chemistry, 5-Hexen-3-ol is leveraged for the synthesis of pharmaceutical compounds and drug delivery systems. Its stability and reactivity facilitate the development of novel therapeutic agents.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow it to be used in formulations for adhesives, coatings, and sealants.

Research indicates that 5-Hexen-3-ol may possess antimicrobial properties due to its hydroxy group. Similar compounds have shown effectiveness against various microorganisms:

CompoundMicroorganism TargetedActivity Observed
DecanalSaccharomyces cerevisiaeMIC at 6.25 µL/mL
LinaloolVarious bacteriaAntimicrobial activity observed
ValenceneNot effectiveNo inhibitory effect noted

These findings suggest that 5-Hexen-3-ol could be explored further for its potential applications in food preservation and as a natural antimicrobial agent.

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of allylsilanes demonstrated that modifications in the silyl group can lead to variations in biological activity. Structural features were found to significantly influence the efficacy of these compounds as potential therapeutic agents.

Chiral Additions

Research involving chiral allylsilanes revealed that they undergo reactions with chiral alpha-substituted aldehydes to yield products with significant diastereoselectivities. This indicates that structural modifications can enhance the biological profile of similar compounds.

Volatile Compounds

Investigations into volatile compounds derived from plant oils highlighted that many possess antioxidant and antimicrobial properties. Compounds like 5-Hexen-3-ol may be valuable for their potential applications in food preservation and as natural antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol primarily involves the protection of hydroxyl groups. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBS group can be removed under mild conditions, making it a versatile protecting group in organic synthesis.

Comparison with Similar Compounds

Key Features :

  • Functional Groups : Allylic alcohol (C3-OH) and TBS-protected ether (C1-O-Si).
  • Reactivity : The TBS group resists basic conditions but is cleaved by acidic or fluoride-based reagents (e.g., TBAF) .
  • Applications : Intermediate in pharmaceuticals, agrochemicals, and natural product synthesis, where selective protection of alcohols is required .
Table 1: Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Key Substituents Functional Groups Key Applications
5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- 595556-65-3 C₁₃H₂₆O₂Si TBS ether (C1), allylic alcohol (C3) Silyl ether, alcohol Protecting group in synthesis
5-Hexen-1-ol 821-41-0 C₆H₁₂O Hydroxyl at C1, double bond at C5 Terminal alcohol, alkene Flavor/fragrance precursor
cis-3-Hexenol 928-96-1 C₆H₁₂O Hydroxyl at C3, cis-double bond Allylic alcohol Green leaf volatile, lab reagent
5-(tert-Butyldimethylsilyloxy)-1-pentanol 83067-20-3 C₁₁H₂₆O₂Si TBS ether (C5), terminal alcohol Silyl ether, primary alcohol Synthetic intermediate
3-Ethyl-5-hexen-3-ol 1907-46-6 C₈H₁₆O Ethyl branch at C3, double bond at C5 Tertiary alcohol, alkene Solvent, specialty chemical
Table 2: Physical and Chemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Stability
5-Hexen-3-ol, TBS-protected Not reported ~0.89 (est.) Organic solvents Stable to bases, unstable to acids
5-Hexen-1-ol 172–174 0.834 Partially water-soluble Reactive, prone to oxidation
cis-3-Hexenol 156–158 0.846 Low water solubility Sensitive to light/heat
5-(tert-Butyldimethylsilyloxy)-1-pentanol Not reported ~0.87 (est.) Organic solvents Hydrolytically stable
3-Ethyl-5-hexen-3-ol 172.7 0.836 Organic solvents Stable under inert conditions
Key Comparative Insights :

Functional Group Positioning :

  • The TBS-protected 5-hexen-3-ol uniquely combines steric protection (TBS) with an allylic alcohol, enabling selective reactivity at C3 . In contrast, 5-hexen-1-ol (terminal alcohol) is more volatile and reactive, limiting its use in complex syntheses .

Stability and Reactivity: The TBS group in the target compound enhances stability against nucleophiles and bases compared to cis-3-hexenol, which requires careful handling due to its free hydroxyl group and flammability .

Synthetic Utility :

  • Unlike 3-ethyl-5-hexen-3-ol (a tertiary alcohol), the TBS-protected derivative is tailored for stepwise synthesis, where the protecting group can be selectively removed .

Hydrophobicity: Silylated compounds (e.g., target compound and 5-(TBS-oxy)-1-pentanol) exhibit higher hydrophobicity than non-silylated analogs, improving compatibility with non-polar reaction media .

Biological Activity

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 756834-72-7) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H28O2Si
  • Molecular Weight : 244.45 g/mol
  • Structure : The compound features a hexene backbone with a tert-butyldimethylsilyl ether functional group, which enhances its stability and solubility in organic solvents.

Antimicrobial Properties

Research has indicated that various alcohols, including derivatives similar to 5-Hexen-3-ol, exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against several microorganisms:

CompoundMicroorganism TargetedActivity Observed
DecanalSaccharomyces cerevisiaeMinimal inhibitory concentration (MIC) at 6.25 µL/mL
LinaloolVarious bacteriaAntimicrobial activity observed
ValenceneNot effectiveNo inhibitory effect noted

5-Hexen-3-ol’s structure suggests it may possess similar properties due to the presence of the hydroxy group, which is often associated with antimicrobial activity.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study focused on synthesizing derivatives of allylsilanes demonstrated that modifications in the silyl group can lead to variations in biological activity. The research highlighted the importance of structural features in determining the efficacy of these compounds as potential therapeutic agents .
  • Chiral Additions : Research involving chiral allylsilanes showed that they undergo reactions with chiral alpha-substituted aldehydes to yield products with significant diastereoselectivities. This indicates that structural modifications can enhance the biological profile of similar compounds .
  • Volatile Compounds : A broader investigation into volatile compounds derived from plant oils revealed that many possess antioxidant and antimicrobial properties. The findings suggest that compounds like 5-Hexen-3-ol could be explored for their potential applications in food preservation and as natural antimicrobial agents .

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-?

Methodological Answer:
The synthesis typically involves silylation of the hydroxyl group in 5-hexen-3-ol. A common approach uses tert-butyldimethylsilyl (TBS) chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. For example:

Dissolve 5-hexen-3-ol in dry CH₂Cl₂ under inert atmosphere.

Add triethylamine (1.1 equiv) and TBSCl (1.05 equiv) dropwise at 0°C.

Stir at room temperature for 4–6 hours.

Quench with water, extract with CH₂Cl₂, and purify via column chromatography (hexane/ethyl acetate) .
Key Considerations: Ensure anhydrous conditions to prevent hydrolysis of the silyl chloride.

How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the TBS group signals: δ 0.88 (s, 9H, tert-butyl), 0.05 (s, 6H, Si(CH₃)₂). The olefinic protons (C5–C6) appear as a multiplet at δ 5.2–5.5.
    • ¹³C NMR : Si(CH₃)₂ at δ −4 to −5 ppm, tert-butyl carbons at δ 18–25 ppm .
  • IR : C–O–Si stretch at ~1250 cm⁻¹; OH absence confirms successful silylation .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₂₈O₂Si (e.g., [M+H]⁺ = 257.2) .

What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazards : Flammable liquid (GHS H226), severe eye irritation (H319). Use explosion-proof equipment and avoid static discharge .
  • PPE : Nitrile gloves, safety goggles, lab coat. Work in a fume hood with local exhaust ventilation .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent moisture-induced hydrolysis .

Advanced Research Questions

How does the TBS-protecting group influence the compound’s reactivity in subsequent reactions?

Methodological Answer:
The TBS group:

  • Stabilizes the Alcohol : Prevents undesired oxidation or elimination during reactions (e.g., Grignard additions).
  • Enables Selective Deprotection : Removed selectively with fluoride sources (e.g., TBAF in THF) without affecting other functional groups .
    Case Study : In a recent oxidation study, the TBS-protected alcohol remained intact during Jones reagent treatment (CrO₃/H₂SO₄/acetone), while unprotected analogs were oxidized to ketones .

How can contradictions in NMR data (e.g., splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping signals (e.g., allylic protons) by cooling to −40°C to slow conformational exchange .
  • 2D Techniques : Use HSQC to assign carbon-proton correlations and COSY to identify coupling networks .
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to clarify hydrogen bonding or steric effects .

What strategies optimize the oxidation of the allylic alcohol precursor (5-hexen-3-ol)?

Methodological Answer:

  • Oxidizing Agent Selection :
    • Jones Reagent : Effective but requires strict temperature control (0°C) to avoid over-oxidation .
    • Swern Oxidation : (COCl₂, DMSO, Et₃N) offers milder conditions, higher selectivity for sensitive substrates .
  • Solvent Optimization : Use acetone for Jones reagent to stabilize the Cr(VI) intermediate; avoid protic solvents that promote side reactions .
  • Monitoring : Track reaction progress via TLC (Rf shift from alcohol to ketone) and quench immediately post-conversion to prevent degradation .

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